BenchChemオンラインストアへようこそ!

1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

Lipophilicity Drug-likeness ADME prediction

1-(2-Chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098146-21-3) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole class, a privileged scaffold in medicinal chemistry for kinase inhibitor development. The compound has molecular formula C₁₁H₁₀ClN₃S and MW 251.74 g/mol, featuring a chloroethyl substituent at the N1 position and a thiophen-2-yl group at the C6 position of the fused imidazo[1,2-b]pyrazole core.

Molecular Formula C11H10ClN3S
Molecular Weight 251.74 g/mol
CAS No. 2098146-21-3
Cat. No. B1480868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
CAS2098146-21-3
Molecular FormulaC11H10ClN3S
Molecular Weight251.74 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN3C=CN(C3=C2)CCCl
InChIInChI=1S/C11H10ClN3S/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,3-4H2
InChIKeyHDXUYZRJGPTBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098146-21-3): Core Scaffold Identity and Physicochemical Profile for Procurement Evaluation


1-(2-Chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098146-21-3) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole class, a privileged scaffold in medicinal chemistry for kinase inhibitor development [1]. The compound has molecular formula C₁₁H₁₀ClN₃S and MW 251.74 g/mol, featuring a chloroethyl substituent at the N1 position and a thiophen-2-yl group at the C6 position of the fused imidazo[1,2-b]pyrazole core [2]. Its computed XlogP is 2.0, topological polar surface area is 50.5 Ų, with zero hydrogen bond donors and two hydrogen bond acceptors . The compound is commercially available as a research-grade chemical (typical purity 95%) and is intended for non-human research use only .

Why 1-(2-Chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole Cannot Be Trivially Replaced by In-Class Analogs


The imidazo[1,2-b]pyrazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where variation at the N1 and C6 positions produces divergent biological outcomes that preclude simple analog substitution [1]. The target compound uniquely combines a reactive 2-chloroethyl handle (enabling nucleophilic displacement or azide conversion for click chemistry conjugation) with a thiophen-2-yl group at C6 that modulates electronic character and target binding, a dual-functionalization pattern absent from simpler analogs such as 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 130598-89-9, lacking the N1-chloroethyl group) or 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2092284-38-1, lacking the C6-thiophene) . In kinase inhibitor programs, even modest substituent changes on the imidazo[1,2-b]pyrazole core have been shown to shift BTK IC₅₀ values by orders of magnitude—from sub-nanomolar to micromolar ranges—making blind substitution a high-risk procurement strategy [2].

Quantitative Differential Evidence for 1-(2-Chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098146-21-3) Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XlogP) and Molecular Topology vs. Des-thiophene and Des-chloroethyl Comparators

The target compound (XlogP = 2.0, MW = 251.74 g/mol, TPSA = 50.5 Ų, HBD = 0, HBA = 2, rotatable bonds = 3) occupies a distinct physicochemical space relative to key comparators. Comparator A (6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, CAS 130598-89-9) lacks the N1-chloroethyl group, resulting in lower MW (189.24 g/mol) and higher LogP (2.39), while possessing a hydrogen bond donor (NH) absent in the target . Comparator B (1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole, CAS 2092284-38-1) lacks the C6-thiophene, yielding MW 169.61 g/mol and reduced aromatic surface area [1]. The target compound's calculated drug-likeness parameters place it closer to the center of Lipinski-compliant chemical space than either comparator, with MW, LogP, and HBA/HBD counts all within optimal ranges for CNS or oral bioavailability optimization programs [2].

Lipophilicity Drug-likeness ADME prediction

Synthetic Utility: Chloroethyl as a Bifunctional Handle for Covalent Probe and PROTAC Design vs. Alkyl-Only Analogs

The 2-chloroethyl substituent at N1 serves as a latent reactive handle that can undergo nucleophilic displacement (e.g., conversion to azidoethyl for CuAAC click chemistry) or direct alkylation for covalent target engagement. This is a strategic advantage over analogs bearing only inert alkyl chains (e.g., 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, CAS 2097969-11-2, which carries an isobutyl group incapable of further functionalization) . The closely related 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098140-93-1) has been explicitly noted for its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation and probe synthesis [1]. The chloroethyl-to-azidoethyl conversion (NaN₃, DMF) is a high-yielding, well-established transformation, making the target compound a more versatile procurement choice than pre-formed azido analogs, which have limited shelf stability [2].

Covalent inhibitors PROTAC Click chemistry Chemical biology

Kinase Inhibition Potential: Class-Level BTK Inhibitory Activity of Imidazo[1,2-b]pyrazole Scaffold vs. Clinically Relevant Benchmark

The imidazo[1,2-b]pyrazole scaffold is validated in the patent literature as a core for potent Bruton's tyrosine kinase (BTK) inhibitors. In US Patent US9556188 (BeiGene, Ltd.), optimized imidazo[1,2-b]pyrazole derivatives achieved BTK IC₅₀ values as low as 0.780 nM in biochemical kinase assays [1]. While this specific IC₅₀ value pertains to compound 134b (MW 421.88, C₂₂H₂₀ClN₅O₂) rather than the target compound, it establishes a class-level potency benchmark. The target compound incorporates the identical imidazo[1,2-b]pyrazole core with the C6-thiophene substitution pattern that appears in multiple BeiGene patent examples, positioning it as a viable starting point for BTK-focused SAR exploration [2]. In contrast, the des-thiophene comparator (CAS 2092284-38-1) lacks the C6 aromatic moiety critical for occupancy of the BTK hydrophobic pocket adjacent to the hinge region, while the des-chloroethyl comparator (CAS 130598-89-9) lacks the N1 substituent needed for ribose-pocket interactions [3].

BTK inhibition Kinase assay Immuno-oncology B-cell malignancies

Anticancer Activity Potential: Class-Level In Vitro Growth Inhibition of Imidazo[1,2-b]pyrazoles Across Multiple Cancer Cell Lines

A systematic SAR study of 39 imidazo[1,2-b]pyrazole derivatives evaluated across 6 cancer cell lines (5 human, 1 murine) demonstrated that 4 compounds (4d, 4g, 9a, 11a) achieved IC₅₀ ≤ 10 μM using the MTT colorimetric assay [1]. The study specifically identified C6 aryl/heteroaryl substitution and N1 alkylation as critical determinants of cytotoxic potency—both structural features present in the target compound. Compounds lacking C6 aromatic substitution showed markedly reduced or absent activity across all cell lines tested [2]. This class-level evidence indicates that the target compound's dual-substitution pattern (C6-thiophen-2-yl + N1-chloroethyl) aligns with the SAR features correlated with anticancer activity, whereas the des-thiophene analog (CAS 2092284-38-1) and des-chloroethyl analog (CAS 130598-89-9) each lack one of these critical pharmacophoric elements.

Anticancer Cytotoxicity MTT assay SAR analysis

Anti-Inflammatory Potential: Class-Level COX-2 Inhibition by Imidazo[1,2-b]pyrazole Derivatives vs. Celecoxib Benchmark

Imidazo[1,2-b]pyrazole derivatives have demonstrated COX-2 inhibitory activity in a recent medicinal chemistry study. Two derivatives (compounds 8 and 13) exhibited COX-2 IC₅₀ values of 5.68 ± 0.08 μM and 3.37 ± 0.07 μM, respectively, compared to the clinical benchmark celecoxib (IC₅₀ = 3.60 ± 0.07 μM) [1]. Notably, compound 13 achieved COX-2 potency statistically equivalent to celecoxib. Beyond enzyme inhibition, these derivatives demonstrated downstream functional activity: compound 13 suppressed IL-6 by 70.3% and TNF-α by 59.2% in LPS-stimulated RAW264.7 macrophages, compared to celecoxib's 76.8% (IL-6) and 72.7% (TNF-α) [2]. The target compound, bearing both the imidazo[1,2-b]pyrazole core and a C6-thiophene (a sulfur-containing heterocycle similar to the thiazole/thiophene motifs present in selective COX-2 inhibitors), is structurally congruent with this activity class. Comparators lacking either the core scaffold or the C6 heteroaryl group fall outside the SAR space associated with COX-2 activity in this series.

COX-2 inhibition Anti-inflammatory Immunomodulation Cytokine suppression

High-Value Application Scenarios for 1-(2-Chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098146-21-3) Based on Differential Evidence


BTK-Focused Kinase Inhibitor Fragment Growing and Lead Optimization

The target compound serves as an advanced fragment or early lead for BTK inhibitor programs, providing both the validated imidazo[1,2-b]pyrazole core and the N1 and C6 substitution vectors essential for sub-nanomolar BTK potency as demonstrated by BeiGene's US9556188 patent series (class benchmark: IC₅₀ = 0.780 nM for optimized analog) [1]. The 2-chloroethyl group at N1 can be further elaborated to optimize ribose-pocket occupancy, while the C6-thiophen-2-yl group can be diversified via cross-coupling to explore hydrophobic pocket interactions. This dual-functionalization pattern enables efficient SAR exploration without requiring de novo core synthesis.

Chemical Biology Probe Development via Chloroethyl-to-Azidoethyl Click Chemistry Conversion

The chloroethyl handle enables straightforward conversion to the azidoethyl derivative (NaN₃/DMF) for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing fluorophores, biotin tags, or affinity matrices [2]. This positions the target compound as a precursor for activity-based protein profiling (ABPP) probes targeting kinases or other nucleotide-binding proteins that recognize the imidazo[1,2-b]pyrazole scaffold. Compared to pre-formed azido analogs (e.g., CAS 2098140-93-1), the chloroethyl compound offers superior shelf stability and the flexibility to diverge into multiple probe types from a single procurement lot.

Multiplexed Anticancer Screening as a Di-substituted Imidazo[1,2-b]pyrazole Chemotype

The compound is structurally aligned with the active anticancer chemotype identified by Kamal et al. (2014), where C6-aryl/N1-alkyl disubstitution correlated with IC₅₀ ≤ 10 μM across multiple cancer cell lines [3]. Procurement of this compound for panel screening against the NCI-60 or similar cell line panels allows direct comparison with the published active series (compounds 4d, 4g, 9a, 11a), while the chloroethyl group provides a synthetic exit vector for subsequent optimization of any hits identified in primary screening.

COX-2/Immunomodulation Dual-Mechanism Anti-Inflammatory Lead Identification

The imidazo[1,2-b]pyrazole scaffold has produced derivatives with celecoxib-comparable COX-2 inhibition (IC₅₀ = 3.37 μM for compound 13 vs. 3.60 μM for celecoxib) and concurrent IL-6/TNF-α suppression in macrophages [4]. The target compound, featuring the C6-thiophene substituent that mimics the heteroaryl character of selective COX-2 pharmacophores, is a logical procurement choice for screening in COX-2 enzyme assays and LPS-stimulated RAW264.7 cytokine release models. The dual COX-2 inhibition/cytokine suppression profile documented for this chemotype offers a differentiated mechanism versus COX-2-selective inhibitors lacking immunomodulatory activity.

Quote Request

Request a Quote for 1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.